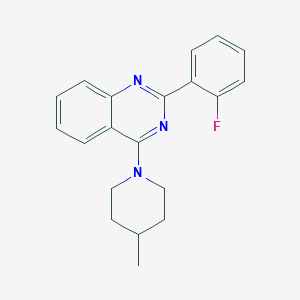![molecular formula C18H25N3OS B216206 4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216206.png)
4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Neopentyl Group: The neopentyl group can be introduced via alkylation reactions using neopentyl halides in the presence of a suitable base.
Coupling with Benzamide: The final step involves the coupling of the thiadiazole derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzamide or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Material Science: Thiadiazole derivatives are investigated for their potential use in organic electronics and as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or plant metabolism.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide
Uniqueness
4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the neopentyl group, which can influence its biological activity and chemical properties. This structural feature may enhance its stability, lipophilicity, and ability to interact with specific molecular targets compared to other thiadiazole derivatives.
Propiedades
Fórmula molecular |
C18H25N3OS |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H25N3OS/c1-17(2,3)11-14-20-21-16(23-14)19-15(22)12-7-9-13(10-8-12)18(4,5)6/h7-10H,11H2,1-6H3,(H,19,21,22) |
Clave InChI |
XMBLAFYXRVNXBI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B216125.png)
![4-Allyl-1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B216126.png)
![1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene](/img/structure/B216128.png)

![1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene](/img/structure/B216131.png)
![1-Phenoxy-3-[4-(3-phenoxyphenoxy)butoxy]benzene](/img/structure/B216132.png)
![4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B216133.png)
![1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B216134.png)
![Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether](/img/structure/B216137.png)
![3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B216139.png)


![1-{2-[2-(Mesityloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B216147.png)
